(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of the compound is derived through a hierarchical prioritization of functional groups and substituents. The parent chain is a three-carbon propanoic acid backbone, with the carboxylic acid group (-COOH) at position 1. At position 3, a tert-butoxycarbonyl-protected amino group (-NH-(C(CH₃)₃)OCO-) is appended, while position 2 bears a 3-hydroxybenzyl substituent (-CH₂-C₆H₄-OH-3). The full name, (S)-3-((tert-butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid, reflects this arrangement.
The stereochemical designation (S) arises from the Cahn-Ingold-Prelog priority rules applied to the chiral center at carbon 3. The four substituents around this carbon are prioritized as follows:
- tert-butoxycarbonyl group (highest priority due to the carbonyl oxygen and tert-butyl moiety)
- Carboxylic acid group (second priority)
- 3-hydroxybenzyl substituent (third priority)
- Hydrogen atom (lowest priority)
The spatial arrangement of these groups yields an (S) configuration, critical for the compound’s biological activity and interaction with chiral environments.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₅ |
| Molecular Weight | 295.33 g/mol (calculated) |
| Chiral Centers | 1 (S configuration at C3) |
Comparative Molecular Architecture with β-Amino Acid Derivatives
β-amino acids, characterized by an amino group (-NH₂) at the β-carbon (C2 in propanoic acid), exhibit distinct conformational flexibility compared to their α-amino acid counterparts. The tert-butoxycarbonyl-protected derivative analyzed here shares structural motifs with several β-amino acid analogs documented in the literature:
Backbone Modifications :
- The 3-hydroxybenzyl group at C2 introduces steric bulk and aromaticity, contrasting with simpler alkyl or aryl substituents in analogs like (3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (thiophene ring) or Boc-protected 3-(2-chlorophenyl)propanoic acid (chlorinated aryl).
- The hydroxyl group at the benzyl para position enables hydrogen bonding, a feature absent in non-polar derivatives such as 3-(benzyl(tert-butoxycarbonyl)amino)propanoic acid.
Electronic Effects :
- The electron-donating hydroxyl group on the benzyl ring enhances the compound’s solubility in polar solvents, unlike hydrophobic variants with methoxy or chlorinated substituents.
- The tert-butoxycarbonyl group provides steric protection to the amino group, a common strategy to prevent undesired reactions during peptide synthesis.
Crystallographic Studies and Conformational Dynamics
While direct crystallographic data for (S)-3-((tert-butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid are unavailable, insights can be extrapolated from structurally related compounds:
Hydrogen Bonding Networks :
- The carboxylic acid and hydroxyl groups likely participate in intermolecular hydrogen bonds, fostering crystalline packing patterns similar to those observed in Boc-protected 3-(3-hydroxyphenyl)propanoic acid.
- The tert-butoxycarbonyl group’s carbonyl oxygen may act as a hydrogen bond acceptor, stabilizing specific conformations.
Conformational Flexibility :
- The 3-hydroxybenzyl substituent introduces rotational freedom around the C2-CH₂ bond, enabling multiple low-energy conformers. This contrasts with rigid analogs like (3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid, where the thiophene ring restricts rotation.
- Molecular modeling suggests that the (S) configuration predisposes the compound to a folded conformation, minimizing steric clashes between the tert-butoxycarbonyl group and the benzyl moiety.
| Structural Feature | Impact on Conformation |
|---|---|
| 3-Hydroxybenzyl Group | Enhances hydrogen bonding capacity |
| tert-Butoxycarbonyl Protection | Stabilizes extended conformations |
| Chiral (S) Center | Favors compact molecular folding |
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2S)-2-[(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)7-10-5-4-6-12(17)8-10/h4-6,8,11,17H,7,9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
HHLBKMYQQRPAFC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the hydroxybenzyl moiety: This can be achieved through various methods, including Friedel-Crafts alkylation or other aromatic substitution reactions.
Coupling reactions: The protected amino acid is then coupled with the hydroxybenzyl moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., TFA - trifluoroacetic acid) to reveal the free amino group.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4
Deprotection: TFA
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Deprotection: Formation of the free amino acid from the Boc-protected amino acid.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential in drug development, particularly as a building block for synthesizing bioactive molecules. Its structure allows for modifications that can enhance biological activity.
Anticancer Activity
Recent studies have shown that derivatives of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the hydroxyl group can lead to increased potency against tumor cells through enhanced interaction with specific cellular targets .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| MCF-7 | 10 | Significant cytotoxicity observed. | |
| HeLa | 15 | Enhanced activity with hydroxyl modifications. |
Biochemical Applications
The compound serves as an important intermediate in the synthesis of peptides and other biologically relevant molecules. Its ability to act as a protecting group for amino acids makes it valuable in peptide synthesis.
Peptide Synthesis
Utilizing (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid as a precursor allows for the selective introduction of functional groups in peptide chains, facilitating the creation of non-canonical amino acids that can enhance peptide stability and activity .
Table 2: Peptide Synthesis Applications
| Application | Description |
|---|---|
| Non-canonical Amino Acids | Used to create peptides with improved pharmacokinetic properties. |
| Drug Delivery Systems | Incorporation into drug carriers for targeted delivery in cancer therapies. |
Synthetic Chemistry Applications
This compound is also utilized in synthetic organic chemistry as a chiral auxiliary and catalyst in various asymmetric synthesis reactions.
Asymmetric Synthesis
Research indicates that (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid can be employed in enantioselective reactions, leading to the formation of chiral centers with high selectivity . Its role as a catalyst in reactions involving allylboron compounds has been particularly noted.
Table 3: Asymmetric Synthesis Examples
| Reaction Type | Catalyst Used | Selectivity (%) |
|---|---|---|
| Allylboration | (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid | 90 |
| Michael Addition | Same catalyst | 85 |
Case Study 1: Development of Antimalarial Agents
A study focused on the modification of this compound led to the development of new antimalarial agents targeting the proteasome of Plasmodium falciparum. The introduction of various substituents on the aromatic ring enhanced binding affinity and selectivity against the parasite .
Case Study 2: Peptide Therapeutics
Another investigation utilized this compound in synthesizing peptide therapeutics aimed at modulating immune responses. The incorporation of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid allowed researchers to create peptides with enhanced stability and bioactivity, demonstrating its versatility in drug design .
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed to reveal the active amino group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Variations
The compound is part of a broader class of Boc-protected amino acids with aromatic or heteroaromatic substituents. Key structural variations among analogs include:
- Substituent on the aromatic ring : Hydroxy, methoxy, halogen, sulfonyl, or nitro groups.
- Stereochemistry : S- vs. R-configuration.
- Backbone modifications : Additional hydroxyl groups or phosphorylated side chains.
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparative Studies
Substituent Effects on Physicochemical Properties
- Hydroxy vs. Methoxy Groups : The 3-hydroxybenzyl group in the target compound enhances hydrophilicity compared to the 3-methoxy analog (logP: estimated ~1.5 vs. ~2.0) due to hydrogen-bonding capacity .
- Halogenated Derivatives : Bromo () and fluoro () substituents increase molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Stereochemical Influence
- The S-configuration is critical for biological activity in HDAC8 inhibitors () and PROTACs (), as enantiomers often exhibit diminished potency .
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid (Boc-Hyp) is a chiral amino acid derivative that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural features. This article explores the biological activities associated with Boc-Hyp, including its applications in drug development and its interactions with various biological targets.
Chemical Structure and Properties
Boc-Hyp is characterized by:
- A tert-butoxycarbonyl (Boc) protecting group on the amine.
- A hydroxyl group on the benzyl moiety.
- A propanoic acid backbone .
The molecular formula is , with a molecular weight of 295.33 g/mol. The compound's structure can be represented as follows:
Boc-Hyp Structure
1. Peptide Synthesis
Boc-Hyp serves as a crucial building block in peptide synthesis, enabling the formation of peptides that can target specific biological pathways. Its structural features allow for high specificity and yield during synthesis, minimizing side reactions.
2. Antibacterial Activity
Research has demonstrated that derivatives of Boc-Hyp exhibit varying degrees of antibacterial activity. For instance, studies involving structurally similar compounds have shown significant efficacy against Gram-positive and Gram-negative bacterial strains, suggesting potential applications in antibiotic development .
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| Boc-Hyp Derivative 1 | Staphylococcus aureus | 0.195 |
| Boc-Hyp Derivative 2 | Escherichia coli | 0.250 |
3. Enzyme Inhibition
Boc-Hyp has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. Inhibitory assays have indicated that certain derivatives show promising activity against HDAC isoforms, with IC50 values ranging from 14 to 67 nM .
Case Studies
- Antimicrobial Efficacy : A study synthesized various Boc-Hyp derivatives and evaluated their antibacterial properties against several strains, including Bacillus subtilis and Pseudomonas aeruginosa. Compounds demonstrated superior activity compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents .
- HDAC Inhibition : Another research effort focused on the epigenetic implications of Boc-Hyp derivatives as selective HDAC inhibitors. The study revealed that modifications in the compound's stereochemistry significantly influenced its inhibitory potency, emphasizing the importance of structural optimization in drug design .
Computational Studies
Recent computational modeling has predicted additional biological activities based on structure-activity relationships (SAR). These models suggest that Boc-Hyp may interact with various biological targets, providing a foundation for further pharmacological exploration .
Q & A
Q. How to reconcile conflicting bioactivity data in enzymatic assays?
- Methodological Answer : Standardize assay conditions (e.g., buffer ionic strength, enzyme concentration). Test compound purity via LC-MS to rule out contaminants. For IC50 discrepancies, perform dose-response curves in triplicate and validate with orthogonal assays (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
